2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine
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Overview
Description
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine typically involves the Gewald reaction, which is a well-known method for the synthesis of thiophene derivatives. The reaction involves the condensation of a ketone (such as cyclopentanone), a cyanoacetate (such as methyl cyanoacetate), and elemental sulfur in the presence of a base (such as morpholine) in methanol. The reaction mixture is heated and stirred, followed by cooling and filtration to obtain the desired product .
Chemical Reactions Analysis
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiophene ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives, which are valuable in materials science and organic electronics.
Biology: The compound’s structural similarity to biologically active molecules makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby reducing cellular damage and inflammation.
Comparison with Similar Compounds
2-Methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine can be compared with other similar compounds, such as:
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: This compound has a carboxylate group instead of an amine group, which affects its reactivity and applications.
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Similar to the methyl derivative, but with an ethyl ester group, leading to different physical and chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H11NS |
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Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine |
InChI |
InChI=1S/C8H11NS/c1-5-8(9)6-3-2-4-7(6)10-5/h2-4,9H2,1H3 |
InChI Key |
JNTGNOZTCSZGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(S1)CCC2)N |
Origin of Product |
United States |
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